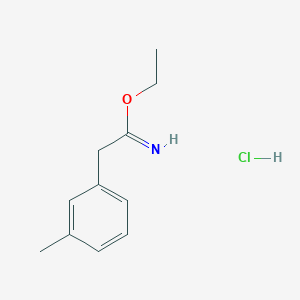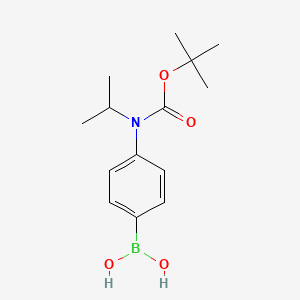
2-(3-Fluorophenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-methylbenzoic acid (3F-5MBA) is an organic compound typically used in laboratory experiments and scientific research. It is a white, crystalline solid with a melting point of 95 °C and is soluble in most organic solvents. 3F-5MBA has a wide range of applications due to its unique properties, including its reactivity and solubility.
Scientific Research Applications
2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research due to its unique properties. It is often used as a starting material in the synthesis of organic compounds, such as dyes, pharmaceuticals, and pesticides. Additionally, it is used as a reagent in the synthesis of other compounds, such as 3-fluoro-5-methylbenzoic acid, 3-chloro-5-methylbenzoic acid, and 3-bromo-5-methylbenzoic acid.
Mechanism of Action
2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% is an organic compound that is capable of undergoing a wide range of reactions. It is a nucleophile, meaning that it can react with electrophiles, such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS). EAS involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while NAS involves the substitution of a hydrogen atom on an aromatic ring with a nucleophile.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a wide range of effects on the body. Additionally, 2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in most organic solvents. Additionally, its reactivity and solubility make it a useful starting material in the synthesis of other compounds. However, 2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% also has some limitations. It is sensitive to light and air, and it can be difficult to purify due to its low melting point.
Future Directions
The potential future directions for 2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs and other compounds, such as dyes and pesticides. Additionally, it could be used in the development of new methods of synthesis, such as the Grignard reaction and the Wittig reaction. Additionally, its potential biochemical and physiological effects could be further explored, such as its potential use as an inhibitor of AChE.
Synthesis Methods
2-(3-Fluorophenyl)-5-methylbenzoic acid, 95% can be synthesized via several methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkane. The Wittig reaction involves the reaction of an aldehyde or ketone with a Wittig reagent to form an alkene.
properties
IUPAC Name |
2-(3-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFWOAUJEPUDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673482 |
Source


|
| Record name | 3'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-methylbenzoic acid | |
CAS RN |
1214357-36-4 |
Source


|
| Record name | 3'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)












